![molecular formula C16H21NO2S B2457511 N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide CAS No. 2034326-14-0](/img/structure/B2457511.png)
N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a tetrahydropyran ring, and a cyclohexene carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor, such as a hydroxy ketone, under acidic conditions to form the tetrahydropyran ring.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Formation of the Cyclohexene Carboxamide: The final step involves the formation of the cyclohexene carboxamide moiety through an amide coupling reaction, typically using a coupling reagent like HATU or EDCI.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The cyclohexene ring can be reduced to a cyclohexane ring using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: Pd/C, hydrogen gas (H2)
Substitution: Amines, thiols, base catalysts
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Cyclohexane derivatives
Substitution: Thiophene-substituted amides or thiols
Applications De Recherche Scientifique
N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a drug candidate due to its unique structural features that may interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring may facilitate binding to proteins or enzymes through π-π interactions, while the tetrahydropyran ring can enhance solubility and bioavailability. The cyclohexene carboxamide moiety may interact with active sites of enzymes, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methanamine
- Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate
- O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
Uniqueness
N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide is unique due to its combination of a thiophene ring, a tetrahydropyran ring, and a cyclohexene carboxamide moiety. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry, organic synthesis, and material science.
Propriétés
IUPAC Name |
N-(4-thiophen-2-yloxan-4-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c18-15(13-5-2-1-3-6-13)17-16(8-10-19-11-9-16)14-7-4-12-20-14/h1-2,4,7,12-13H,3,5-6,8-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTKKQZRCRYNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
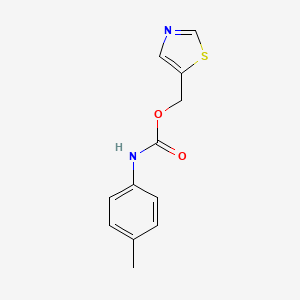
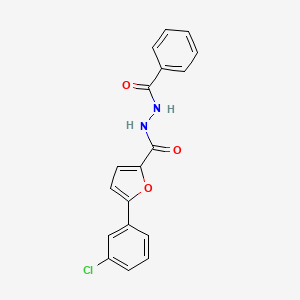
![5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxamide](/img/structure/B2457433.png)
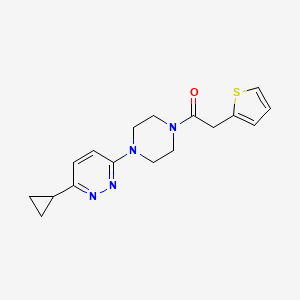
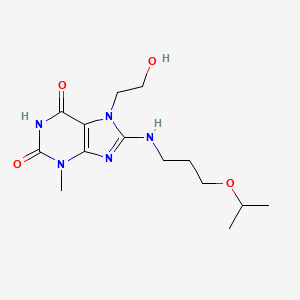
![2-(3,4-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2457436.png)
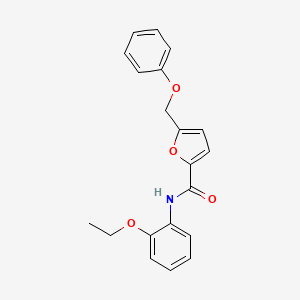
![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2457440.png)

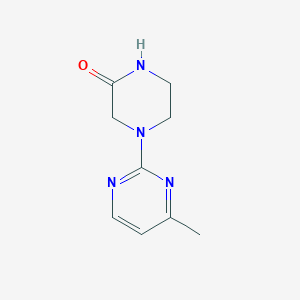
![N-(2,4-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2457446.png)

![2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid](/img/structure/B2457449.png)
![N-[4-(2-phenylmorpholin-4-yl)butyl]cyclohexanecarboxamide](/img/structure/B2457451.png)
